molecular formula C16H15NO2 B14299818 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- CAS No. 117416-53-2

2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)-

Cat. No.: B14299818
CAS No.: 117416-53-2
M. Wt: 253.29 g/mol
InChI Key: SHDKATCRAATSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- typically involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions. One common method involves the use of N-lithio-N-aryl carbamates generated by the deprotonation of aryl carbamates with n-butyllithium at low temperatures (around -78°C) . This reaction leads to the formation of the oxazolidinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Properties

CAS No.

117416-53-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-benzyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO2/c18-16-17(11-13-7-3-1-4-8-13)12-15(19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

SHDKATCRAATSMO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.